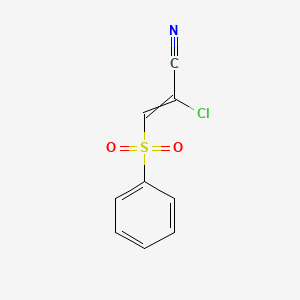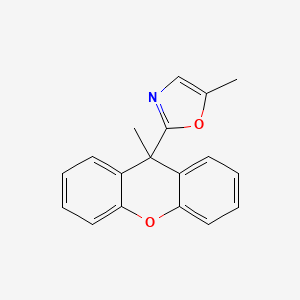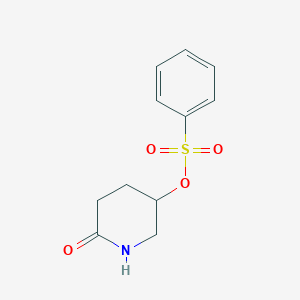
6-Oxopiperidin-3-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxopiperidin-3-yl benzenesulfonate is an organic compound that features a piperidinone ring substituted with a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidin-3-yl benzenesulfonate typically involves the reaction of piperidin-3-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows: [ \text{Piperidin-3-one} + \text{Benzenesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 6-Oxopiperidin-3-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form piperidine derivatives.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as primary amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
6-Oxopiperidin-3-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxopiperidin-3-yl benzenesulfonate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The benzenesulfonate group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Benzenesulfonic acid: An organosulfur compound with similar sulfonate functionality.
Piperidin-3-one: The parent compound of 6-Oxopiperidin-3-yl benzenesulfonate.
N-oxides of piperidinone derivatives: Compounds with similar structural features but different oxidation states.
Uniqueness: this compound is unique due to the combination of the piperidinone ring and the benzenesulfonate group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(6-oxopiperidin-3-yl) benzenesulfonate |
InChI |
InChI=1S/C11H13NO4S/c13-11-7-6-9(8-12-11)16-17(14,15)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
InChI Key |
UTKCWWLBBBJBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC1OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



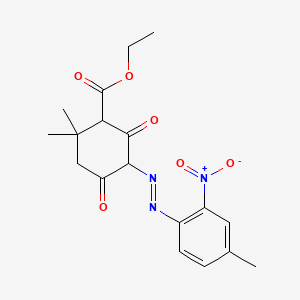

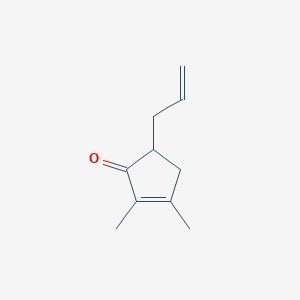
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
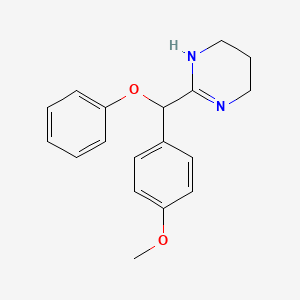
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)


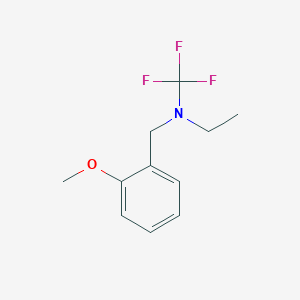
![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
